Medroxyprogesteron-d3

Übersicht

Beschreibung

Labeled Medroxyprogesterone, an orally active progestogen used in hormone replacement therepy (HRT), in the past has been used as a component of oral contraceptives.

An isotope labelled Medroxyprogesterone. Medroxyprogesterone is a steroidal progestin drug, but it was never marketed for use in humans.

Wissenschaftliche Forschungsanwendungen

Progestin-geprimte ovarielle Stimulation (PPOS) bei Patientinnen mit schlechter ovarieller Reaktion (POR)

Medroxyprogesteronacetat (MPA), ein Derivat von Medroxyprogesteron, wird in PPOS verwendet, um die Schwangerschaftsergebnisse bei POR-Patientinnen mit unterschiedlichen Body-Mass-Index (BMI)-Werten zu verbessern {svg_1}. Die Studie ergab, dass bei POR-Patientinnen mit hohem BMI 10 mg/d MPA im PPOS-Protokoll eine höhere kumulative Schwangerschaftsrate aufwiesen als 8 mg/d MPA {svg_2}.

Kontrollierte ovarielle Hyperstimulation (COH) Programme

MPA wird in COH-Programmen verwendet, um den ovariellen Stimulationsprozess zu kontrollieren {svg_3}. Die Studie zeigte einen signifikanten Zusammenhang zwischen der MPA-Dosis und der kumulativen Schwangerschaft in der Population mit hohem BMI {svg_4}.

In-vitro-Fertilisation/Intracytoplasmatische Spermieninjektion (IVF/ICSI) Behandlungen

Das PPOS-Protokoll, das MPA verwendet, hat sich in IVF/ICSI-Behandlungen als Alternative zu Gonadotropin-Releasing-Hormon (GnRH)-Analog-Protokollen zur Hemmung vorzeitiger luteinisierender Hormonspitzen (LH) durchgesetzt {svg_5}.

Unfruchtbarkeitsbehandlung bei Frauen

MPA wird in Kombination mit Letrozol (LE) in PPOS-Protokollen zur Behandlung von unfruchtbaren Frauen eingesetzt {svg_6}. Die Studie verglich die Wirksamkeit von festen versus degressiven Dosen von MPA in Kombination mit LE {svg_7}.

Unterdrückung vorzeitiger LH-Spitzen

MPA wird in PPOS-Protokollen verwendet, um vorzeitige LH-Spitzen zu unterdrücken, was für eine erfolgreiche IVF oder ICSI entscheidend ist {svg_8}.

Verbesserung der Embryoqualität und der Schwangerschaftsergebnisse

MPA wird in PPOS-Protokollen verwendet, um die Embryoqualität und die Schwangerschaftsergebnisse zu verbessern {svg_9}.

Wirkmechanismus

Target of Action

Medroxyprogesterone-d3, also known as Medroxyprogesterone Acetate (MPA), primarily targets the progesterone receptors in the body . It is a progestin hormone and is used in endometrial and breast cancers . In endometrial cancer, MPA inhibits the secretion of luteinizing hormone and follicle-stimulating hormone from the pituitary gland .

Mode of Action

MPA transforms a proliferative endometrium into a secretory endometrium . When administered with conjugated estrogens, MPA reduces the incidence of endometrial hyperplasia and the risk of adenocarcinoma . The mechanism of action of progestogen-only contraceptives like MPA depends on the progestogen activity and dose. High-dose progestogen-only contraceptives, such as MPA, inhibit follicular development and prevent ovulation as their primary mechanism of action .

Biochemical Pathways

MPA is involved in several biochemical pathways. It is linked to ER stress/unfolded protein response, and tumor-related pathways . It also upregulates the Vitamin D receptor gene expression, allowing highly sensitive regulation of T cells by Vitamin D .

Pharmacokinetics

MPA is rapidly absorbed from the GI tract, with peak plasma concentrations achieved within 2–4 hours . Peak plasma concentrations are attained approximately 1 week following subcutaneous injection . Food increases peak plasma concentrations and AUC . It is distributed into human milk .

Result of Action

The use of MPA results in several molecular and cellular effects. It transforms a proliferative endometrium into a secretory endometrium . It also reduces the incidence of endometrial hyperplasia and the risk of adenocarcinoma when administered with conjugated estrogens . Long-term use of MPA may lead to significant loss of bone mineral density (BMD), and the bone loss is greater with increasing duration of use .

Action Environment

The action, efficacy, and stability of MPA can be influenced by various environmental factors. For instance, the presence of food can increase peak plasma concentrations and AUC . Additionally, the method of administration (oral, subcutaneous, or intramuscular injection) can also affect its pharmacokinetics .

Biochemische Analyse

Biochemical Properties

Medroxyprogesterone-d3 interacts with various enzymes, proteins, and other biomolecules. It is an effective progestin through both progesterone receptor isoforms . Interestingly, it has been found to signal through progesterone receptor type B . Although Medroxyprogesterone-d3 transcriptionally activates cyclin D1 expression, the cyclin D1 promoter does not have progesterone-responsive element-related sequence .

Cellular Effects

Medroxyprogesterone-d3 has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, in endometrial cancer cells, Medroxyprogesterone-d3 activates endoplasmic reticulum (ER) stress, leading to up-regulation of CHOP expression . It also induces cell proliferation through up-regulation of Cyclin D1 expression via the Phosphatidylinositol 3-Kinase/Akt/Nuclear Factor-κB cascade in human breast cancer cells .

Molecular Mechanism

Medroxyprogesterone-d3 exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it may activate ER stress by the progesterone-PRB pathway to up-regulate CHOP expression . This could be one of the molecular mechanisms underlying the inhibitory effect of Medroxyprogesterone-d3 on endometrial cancer cells with PRB+ .

Temporal Effects in Laboratory Settings

The effects of Medroxyprogesterone-d3 change over time in laboratory settings . It has been observed that Medroxyprogesterone-d3 has a certain degree of stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Medroxyprogesterone-d3 vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Medroxyprogesterone-d3 is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

Medroxyprogesterone-d3 is transported and distributed within cells and tissues . It interacts with transporters or binding proteins and can affect its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

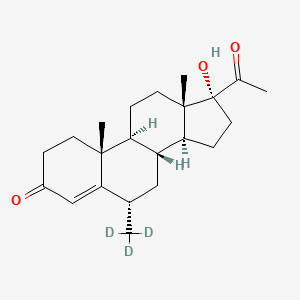

IUPAC Name |

(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-6-(trideuteriomethyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h12-13,16-18,25H,5-11H2,1-4H3/t13-,16+,17-,18-,20+,21-,22-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRQMUZJSZHZSGN-ZLUPVJNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)O)C)[C@@]4(C1=CC(=O)CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701028078 | |

| Record name | Medroxyprogesterone-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162462-69-3 | |

| Record name | Medroxyprogesterone-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B602649.png)

![6-tert-butyl-2,4-dimethyl-3-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]phenol](/img/structure/B602655.png)